

"Secretin (5-27) (porcine)" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Secretin (5-27) (porcine)**

Cat. No.: **B3028380**

[Get Quote](#)

An In-Depth Technical Guide to **Secretin (5-27) (porcine)**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Secretin (5-27) (porcine)**, a significant peptide fragment used in biological research. It details its physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Introduction

Secretin is a 27-amino acid peptide hormone primarily known for its role in gastroenterology, where it stimulates the pancreas to secrete a bicarbonate-rich fluid to neutralize stomach acid. [1][2][3] It is synthesized by S-cells in the duodenum and proximal jejunum.[4] **Secretin (5-27) (porcine)** is a C-terminal fragment of the full-length porcine secretin peptide. While the full secretin molecule acts as an agonist at the secretin receptor (SCTR), a Class B G-protein-coupled receptor (GPCR), N-terminally truncated fragments like secretin (5-27) have been identified and utilized in research as antagonists of this receptor.[5][6][7] This antagonistic activity makes it a valuable tool for studying the physiological roles of the secretin-SCTR signaling axis.

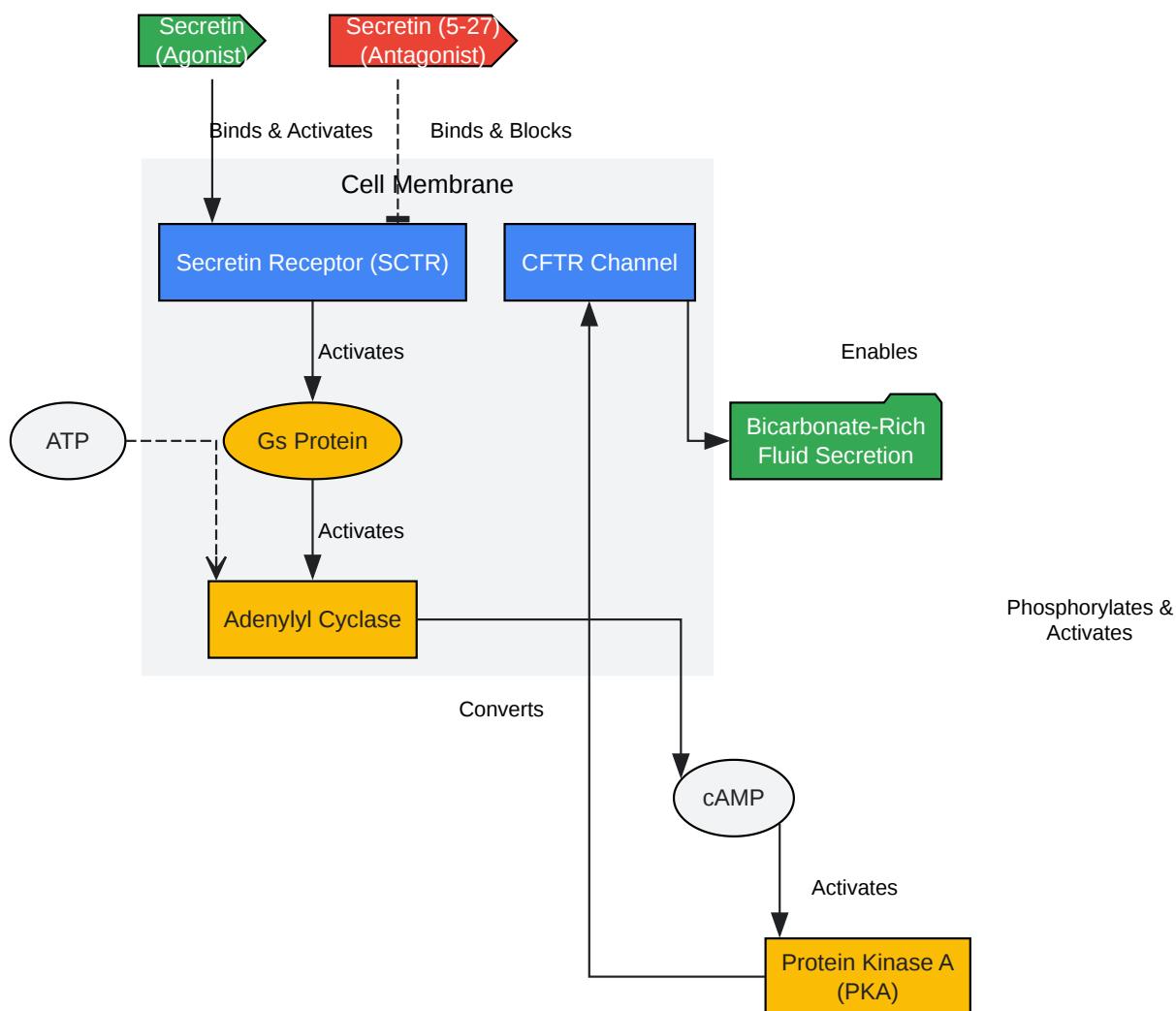
Physicochemical Properties

The fundamental properties of **Secretin (5-27) (porcine)** are summarized below. The slight variations in molecular weight reported by different suppliers are typically due to differences in calculation methods.

Property	Value	Reference
Molecular Weight	2659.05 g/mol	[8]
2659.09 g/mol	[9]	
2659.11 g/mol	[10]	
Molecular Formula	C ₁₁₅ H ₂₀₀ N ₃₈ O ₃₄	[8][9][10]
Amino Acid Sequence	Thr-Phe-Thr-Ser-Glu-Leu-Ser- Arg-Leu-Arg-Asp-Ser-Ala-Arg- Leu-Gln-Arg-Leu-Leu-Gln-Gly- Leu-Val-NH ₂	[11]
CAS Number	19665-15-7	[8][10]
Appearance	White to off-white solid	[8]
Purity (HPLC)	>98%	[8][10]

Biological Activity and Mechanism of Action

Antagonism of the Secretin Receptor


The biological activity of secretin primarily resides in the N-terminus of the peptide.[6] Consequently, truncated fragments lacking the initial amino acids, such as Secretin (7-27) and Secretin (5-27), lack the ability to activate the receptor and instead act as antagonists.[6]

Secretin (5-27) (porcine) functions by competitively binding to the secretin receptor (SCTR) without initiating the downstream signaling cascade. This action effectively blocks the binding and subsequent agonistic effects of endogenous, full-length secretin. Its use in experimental settings has been crucial for elucidating SCTR-mediated pathways. For instance, it has been shown to abrogate the effects of secretin on vasopressin release from hypothalamic explants, demonstrating the specificity of the secretin-induced effect.[7]

The Secretin Signaling Pathway

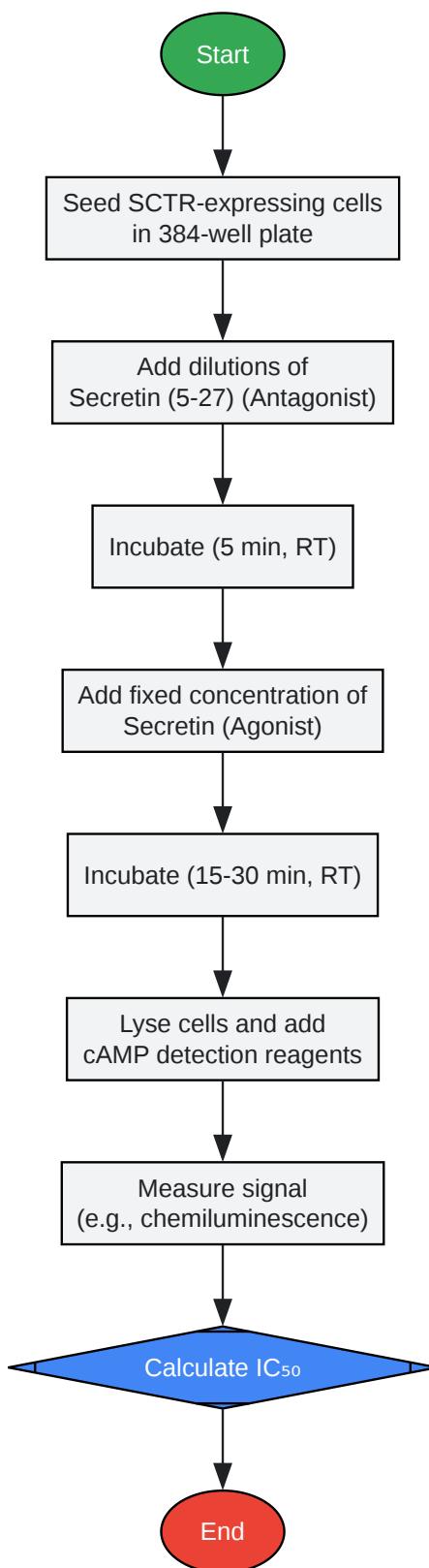
Secretin exerts its effects by binding to the SCTR, which is coupled to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels then activate Protein Kinase A

(PKA), which phosphorylates various downstream targets. A key target in pancreatic and bile duct cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.^{[1][2]} PKA-mediated activation of CFTR, in conjunction with the Cl⁻/HCO₃⁻ anion exchanger, results in the secretion of bicarbonate-rich fluid.^[2]

[Click to download full resolution via product page](#)

Caption: The Secretin/SCTR signaling cascade leading to bicarbonate secretion and its inhibition by Secretin (5-27).

Experimental Protocols


Secretin (5-27) (porcine) is primarily used in competitive binding assays and functional assays to probe the secretin signaling pathway.

In Vitro cAMP Antagonism Assay

This protocol is designed to measure the ability of Secretin (5-27) to inhibit secretin-induced cAMP production in cells expressing the SCTR.

Methodology:

- Cell Culture: SCTR-expressing cells (e.g., cAMP Hunter™ cell lines) are seeded into 384-well microplates and cultured according to standard procedures.[4]
- Antagonist Incubation: Dilutions of the antagonist, Secretin (5-27), are prepared and added to the cells. The plates are incubated for a short period (e.g., 5 minutes) at room temperature to allow the antagonist to bind to the receptors.[6]
- Agonist Stimulation: A fixed concentration of an agonist (e.g., 0.5 nM of full-length secretin) is then added to the wells. The plates are incubated for an additional 15-30 minutes to stimulate cAMP production.[4][6]
- cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay that generates a chemiluminescent signal (e.g., DiscoverX HitHunter™ cAMP assay).[4][6]
- Data Analysis: The resulting signal, which is inversely proportional to the cAMP concentration, is measured. The data is analyzed to calculate the half-maximal inhibitory concentration (IC_{50}) of Secretin (5-27).

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the IC_{50} of a secretin receptor antagonist.

In Vitro Peptide Release Assay

This protocol, adapted from studies on hypothalamic explants, assesses the ability of Secretin (5-27) to block secretin-induced hormone release.[\[7\]](#)

Methodology:

- **Tissue Preparation:** Hypothalamic or other relevant tissue explants are prepared and allowed to equilibrate in artificial cerebrospinal fluid (aCSF) for approximately 40 minutes.
- **Basal Release:** Basal hormone release is determined by incubating the explants in normal aCSF for two consecutive 5-10 minute periods and collecting the medium.
- **Antagonist Co-incubation:** To test for inhibition, explants are co-incubated with the secretin antagonist (e.g., 1 μ M Secretin (5-27)) and the secretin agonist (e.g., 100 nM secretin).[\[7\]](#) A control group is stimulated with the agonist alone.
- **Sample Collection:** The incubation medium is collected after 5 and 10 minutes of stimulation.
- **Quantification:** The concentration of the released peptide (e.g., vasopressin) in the collected medium is quantified using an appropriate method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- **Analysis:** The amount of peptide released in the presence of the antagonist is compared to the amount released by the agonist alone to determine the degree of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine atm.amegroups.org

- 3. amsbio.com [amsbio.com]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. MOLNOVA | Secretin (5 - 27), porcine | 19665-15-7 [molnova.com]
- 11. amsbio.com [amsbio.com]
- To cite this document: BenchChem. ["Secretin (5-27) (porcine)" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028380#secretin-5-27-porcine-molecular-weight\]](https://www.benchchem.com/product/b3028380#secretin-5-27-porcine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

